![molecular formula C12H15N3 B1419149 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine CAS No. 1157056-08-0](/img/structure/B1419149.png)
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine
Overview
Description
“1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .
Synthesis Analysis
The synthesis of imidazole derivatives often involves a sequence of reactions. For instance, a practical synthetic route to a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, involves a three-step sequence including cyclisation, hydrolysis, and methylation .Molecular Structure Analysis
Imidazole is a planar, five-membered heteroaromatic molecule with 3 carbon and 2 nitrogen atoms in 1 and 3 positions . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly stable to thermal, acid, base, oxidation, and reduction conditions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been shown to exhibit significant activity against various bacterial strains. For instance, certain compounds within this class have demonstrated marked activity against E. coli, S. aureus, and B. subtilis .
Quorum Sensing Inhibition
These compounds can play a role in disrupting bacterial communication pathways known as quorum sensing. This disruption can lead to a reduction in the transcription of genes responsible for bacterial luminescence, which is a critical factor in the virulence and pathogenicity of some bacteria .
Chemical Synthesis
Imidazole derivatives are used in chemical synthesis, particularly in the production of di- and tri-substituted imidazolones, which are valuable intermediates in organic synthesis .
Antioxidant Potential
Some imidazole derivatives have been synthesized and evaluated for their antioxidant potential, showing good scavenging potential compared to ascorbic acid, which is a positive control used in antioxidant assays .
Therapeutic Potential
The imidazole ring is a common feature in molecules with therapeutic potential. It has been incorporated into various compounds that have been studied for their potential use in treating different diseases due to their pharmacological properties .
Synthesis of Functional Molecules
Imidazoles serve as an important structural motif in functional molecules utilized across diverse applications. The development of novel methods for the synthesis of substituted imidazoles remains strategically important due to their wide range of uses .
Future Directions
The future directions for “1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . Their broad range of chemical and biological properties makes them promising candidates for the development of new drugs .
properties
IUPAC Name |
1-(5-phenyl-1H-imidazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10(13)12-14-8-11(15-12)9-6-4-3-5-7-9/h3-8,10H,2,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMNNUSKIAXVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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